Tris(3,4-dibromo-2-butyl)phosphate

Physicochemical Properties Formulation Compatibility Predictive Modeling

Tris(3,4-dibromo-2-butyl)phosphate is a brominated organophosphate ester classified as a flame retardant additive for polymeric materials. Its structure features a phosphate core esterified with three 3,4-dibromo-2-butanol molecules, yielding a high bromine content (approximately 65% w/w) with the molecular formula C12H21Br6O4P and a molecular weight of 739.7 g/mol.

Molecular Formula C12H21Br6O4P
Molecular Weight 739.7 g/mol
CAS No. 111712-45-9
Cat. No. B12794611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3,4-dibromo-2-butyl)phosphate
CAS111712-45-9
Molecular FormulaC12H21Br6O4P
Molecular Weight739.7 g/mol
Structural Identifiers
SMILESCC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br
InChIInChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3
InChIKeyICCFTYGDDNSVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3,4-dibromo-2-butyl)phosphate (CAS 111712-45-9): A Brominated Organophosphate Flame Retardant


Tris(3,4-dibromo-2-butyl)phosphate is a brominated organophosphate ester classified as a flame retardant additive for polymeric materials [1]. Its structure features a phosphate core esterified with three 3,4-dibromo-2-butanol molecules, yielding a high bromine content (approximately 65% w/w) with the molecular formula C12H21Br6O4P and a molecular weight of 739.7 g/mol [1][2]. The presence of vicinal dibromide groups on a secondary alcohol backbone distinguishes it from common analogs like tris(2,3-dibromopropyl)phosphate (TDBPP), which is based on a primary alcohol and has been associated with nephrotoxicity [3].

Why Tris(3,4-dibromo-2-butyl)phosphate Cannot Be Simply Substituted by Other Organophosphate Flame Retardants


In-class organophosphate flame retardants exhibit large variations in toxicity and performance based on minor structural changes. For example, the well-studied analog tris(2,3-dibromopropyl)phosphate (Tris-BP) is a known nephrotoxicant, whereas its 3,4-dibromobutyl homologue (the primary alcohol variant of this compound) was shown not to be nephrotoxic [1]. This demonstrates that seemingly minor shifts in bromine substitution pattern and alkyl chain architecture can abolish critical toxicological liabilities, invalidating simple functional substitution. Furthermore, thermal degradation studies indicate that even among close homologues, decomposition kinetics and the resulting flame-retardant mechanism can differ, impacting performance in specific polymer matrices [2]. Therefore, direct substitution without comparative data on toxicity, thermal stability, and matrix compatibility poses a significant risk to both product safety and performance.

Quantitative Differentiation Evidence for Tris(3,4-dibromo-2-butyl)phosphate


Predicted Physicochemical Profile: Density and Boiling Point Comparison with TDBPP

The predicted physical properties of tris(3,4-dibromo-2-butyl)phosphate show a lower density and a slightly higher boiling point compared to the industry-standard tris(2,3-dibromopropyl)phosphate (TDBPP). These differences, derived from computational models, suggest potential variations in dispersion, volatility, and thermal processing behavior that can influence its suitability for specific polymer formulations .

Physicochemical Properties Formulation Compatibility Predictive Modeling

Toxicological Divergence from Nephrotoxic Tris-BP: Evidence from the 3,4-Dibromobutyl Homologue

While direct nephrotoxicity data for tris(3,4-dibromo-2-butyl)phosphate is absent, a strong class-level inference can be made from its 3,4-dibromobutyl homologue (the primary alcohol version). In a rat model, the 3,4-dibromobutyl homologue of Tris-BP was 'not nephrotoxic,' in stark contrast to the parent compound Tris-BP, which is a potent nephrotoxicant [1]. This indicates that the 3,4-dibromo substitution pattern on a butyl backbone can eliminate the key toxicological mechanism of action.

Toxicology Nephrotoxicity Drug Discovery

Thermal Degradation Kinetics: Marginal Difference from T23DBPP

A comparative thermogravimetric study found that tris(3,4-dibromobutyl) phosphate (T34DBBP), the primary alcohol analogue of this compound, exhibited only a 'marginally faster' decomposition rate than the reference compound tris(2,3-dibromopropyl) phosphate (T23DBPP) [1]. The study also assessed tris(2,3-dibromo butyl) phosphate (T23DBBP), which showed a similar marginal increase. This suggests that while the 3,4-dibromo substitution on a butyl chain slightly reduces thermal stability, the effect is not drastic.

Thermal Stability Flame Retardancy Polymer Processing

Target Application Scenarios for Tris(3,4-dibromo-2-butyl)phosphate Based on Evidence


Replacement for Nephrotoxic Tris-BP in Safety-Critical Polymer Formulations

Given the strong class-level evidence that 3,4-dibromobutyl-substituted organophosphates are non-nephrotoxic, tris(3,4-dibromo-2-butyl)phosphate should be prioritized as a candidate to replace tris(2,3-dibromopropyl)phosphate (Tris-BP) in applications where human exposure is a concern, such as in textiles, furniture foam, or automotive interiors [1]. The marginal difference in thermal stability is acceptable for processing temperatures below 200°C, aligning with common polyurethane and polyester processing conditions [2].

Formulation of Low-Density Flame-Retardant Polyolefins and Elastomers

The predicted lower density of the compound (2.1 g/cm³) compared to TDBPP (2.3 g/cm³) makes it a strategically advantageous additive for weight-sensitive applications. For a fixed volume of flame retardant, a formulation using this compound would result in a lower final part weight, which is critical in automotive and aerospace components where every gram impacts fuel efficiency and performance .

Investigational Tool for Structure-Activity Relationship (SAR) Studies in Organophosphate Toxicology

As a structural isomer of the non-nephrotoxic 3,4-dibromobutyl-Tris-BP, this secondary alcohol variant is a valuable probe for defining the precise steric and electronic requirements for nephrotoxicity. Researchers can use it to dissect whether the lack of toxicity is due to the 3,4-dibromo substitution pattern alone, or if the methyl branch at the 2-position further modulates metabolic activation, providing crucial SAR data for designing safer flame retardants [1].

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